![molecular formula C14H12ClF2NO B2361330 {[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine CAS No. 1178757-26-0](/img/structure/B2361330.png)

{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

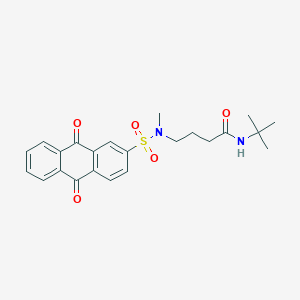

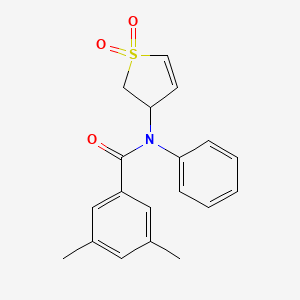

“{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine” is a chemical compound with the CAS Number: 1178757-26-0 . It has a molecular weight of 283.7 . The IUPAC name for this compound is [2-(2-chloro-4-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine .

Molecular Structure Analysis

The InChI code for “{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine” is 1S/C14H12ClF2NO/c1-18-8-9-6-10 (16)2-4-13 (9)19-14-5-3-11 (17)7-12 (14)15/h2-7,18H,8H2,1H3 .Physical And Chemical Properties Analysis

“{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Fluorescent Probes in Chemical Biology

Fluorescent probes are essential tools in chemical biology, particularly for studying subcellular localization and mechanisms of action of bioactive compounds. The compound can be used to develop fluorescent probes that offer high sensitivity, versatility, and quantitative capacity in drug discovery and cell imaging .

Anti-Angiogenesis Cancer Therapy

In the field of cancer therapy, receptor tyrosine kinase inhibitors play a crucial role in anti-angiogenesis, which is vital for preventing tumor growth and metastasis. The compound has potential applications in the synthesis of novel anti-angiogenesis receptor tyrosine kinase inhibitors, contributing to advancements in cancer treatment .

HIV Treatment Research

Indole derivatives, which can be synthesized using the compound, have shown promise in anti-HIV activity. This application is significant in the ongoing research for effective treatments against HIV-1 and HIV-2 strains .

Agrochemical and Pharmaceutical Intermediates

The compound serves as a key intermediate in the synthesis of active ingredients for agrochemicals and pharmaceuticals. Its unique physicochemical properties due to the fluorine atom make it valuable in developing compounds for crop protection and medicinal use .

Herbicide Development

As an analytical standard, the compound is used in the development of herbicides like pyraflufen-ethyl. It belongs to the phenylpyrazole class and is crucial for controlling a wide range of weeds in agriculture .

Biomedical and Environmental Monitoring

The compound’s derivatives can be designed to create fluorescent probes with high affinity, which are essential for molecular detection in biomedical research and environmental monitoring. This application is particularly important for tracking and analyzing biological and environmental samples .

Immunotherapy in Bladder Cancer

In the context of bladder cancer, enhancing the immune response is a critical therapeutic approach. The compound can be utilized in the synthesis of quinazoline derivatives, which are potential therapeutic agents in immunotherapy for bladder cancer patients .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a wide range of physiological processes, including immune response and regulation of inflammation.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This inhibition could lead to alterations in corticosteroid metabolism, affecting the balance of active and inactive corticosteroids in the body.

Propriétés

IUPAC Name |

1-[2-(2-chloro-4-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF2NO/c1-18-8-9-6-10(16)2-4-13(9)19-14-5-3-11(17)7-12(14)15/h2-7,18H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERWEBWLKPBPPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)F)OC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2361250.png)

![2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2361255.png)

![6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2361257.png)

![Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2361258.png)

![N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2361260.png)

![3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2361262.png)

![1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2361266.png)

![(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361267.png)

![1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2361270.png)